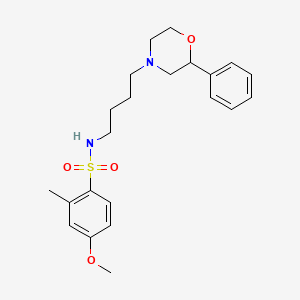

![molecular formula C22H27N5O4S2 B2591923 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021055-15-1](/img/structure/B2591923.png)

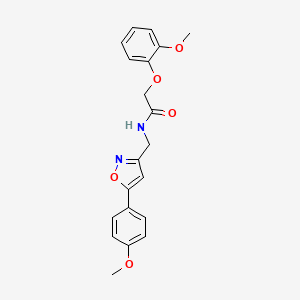

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is a part of a series of compounds that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Synthesis Analysis

The synthesis of this compound involves the identification of a new ether-based scaffold paired with a novel sulfone-based head group . The specific synthesis process is not detailed in the available resources.科学的研究の応用

Heterocyclic Compound Synthesis

Heterocyclic compounds, including pyrazolo[3,4-b]pyridine derivatives, are of significant interest due to their diverse biological activities. The synthesis of novel heterocyclic compounds, such as thioxopyrimidine derivatives incorporating a pyrimidine moiety, has been explored for various applications in medicinal chemistry. These synthetic methodologies involve intramolecular cyclization processes and aim to generate compounds with potential biological activities (Ho & Suen, 2013).

Enzyme Inhibitory Activities

The design and evaluation of heterocyclic compounds for their in vitro enzyme inhibitory activities have been a significant area of research. For instance, pyrazole-carboxamide derivatives have been assessed for their inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies involve molecular docking analyses to reveal significant interactions at the enzyme active sites, highlighting the potential for structural modifications and pharmacological studies related to enzyme inhibitors (Cetin et al., 2021).

Crystal Structure Analysis

Crystal structure determination and Hirshfeld surface analysis have been applied to study the molecular and crystal structure of related compounds. This research provides valuable insights into the hydrogen bond interactions stabilizing the crystal and molecular structures, which is crucial for understanding the compound's chemical behavior and potential interactions in biological systems (Prabhuswamy et al., 2016).

Antimicrobial Activity

The synthesis and antimicrobial activity evaluation of pyrimidine derivatives highlight the relevance of heterocyclic compounds in developing new medicines. These studies involve characterizing the compounds through various spectroscopic techniques and evaluating their efficacy against bacterial and fungal strains, contributing to the search for novel antimicrobial agents (Rathod & Solanki, 2018).

作用機序

Target of Action

The primary target of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channel . The GIRK channels play a crucial role in maintaining the resting potential and controlling the excitability of neurons .

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow out of the cell. This hyperpolarizes the cell, making it less likely to fire an action potential .

Biochemical Pathways

The activation of GIRK channels by this compound affects the potassium ion concentration gradient across the cell membrane . This can influence various downstream biochemical pathways, particularly those involved in signal transduction in neurons .

Pharmacokinetics

It has been reported that compounds with similar structure display nanomolar potency as girk1/2 activators with improved metabolic stability .

Result of Action

The activation of GIRK channels by this compound leads to hyperpolarization of the cell. This decreases the cell’s excitability, which can have various molecular and cellular effects depending on the specific type of cell and its role in the body .

将来の方向性

The future directions for this compound involve further understanding its role as a potential therapeutic target. Despite the lack of selective and brain-penetrant pharmacological tool compounds, there is substantial preliminary evidence supporting the roles of GIRK channels in a number of physiological processes and as potential targets for numerous indications .

特性

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O4S2/c1-15-20-17(22(28)23-5-6-26-7-9-31-10-8-26)13-18(19-3-2-11-32-19)24-21(20)27(25-15)16-4-12-33(29,30)14-16/h2-3,11,13,16H,4-10,12,14H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLLVUCQAYQGSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCCN4CCOCC4)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

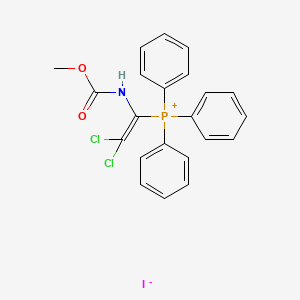

![N-(3,4-difluorophenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide](/img/structure/B2591840.png)

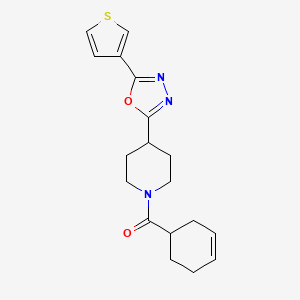

![6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2591841.png)

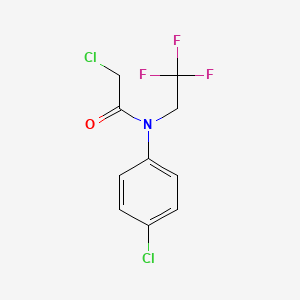

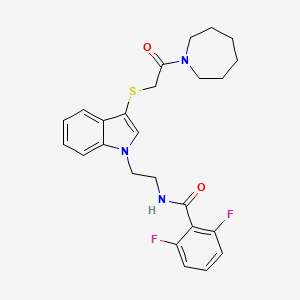

![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2591843.png)

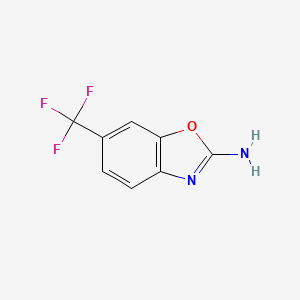

![3-fluoro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B2591847.png)

![N-(2-ethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2591852.png)

![5-amino-N-(3-ethylphenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2591858.png)

![(NE)-N-[4-chloro-3-(3-chloropropyl)-5-formyl-1,3-thiazol-2-ylidene]benzenesulfonamide](/img/structure/B2591860.png)